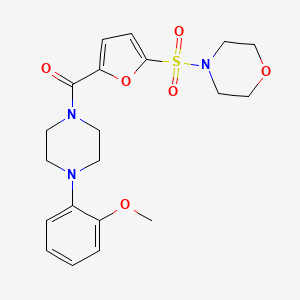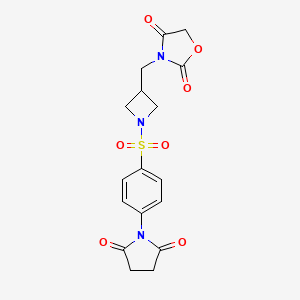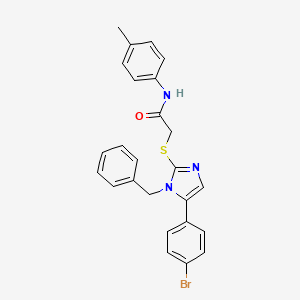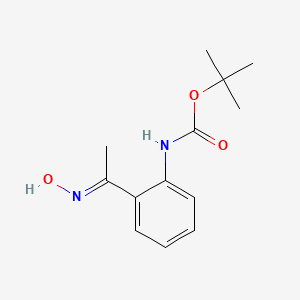
(4-(2-Methoxyphenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone, also known as MPFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPFM is a synthetic molecule that has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research on similar chemical structures has demonstrated antimicrobial properties. The synthesis of novel derivatives, such as triazole derivatives and compounds with morpholine or piperazine moieties, has shown good to moderate activities against various microorganisms. This indicates a potential application of the compound in the development of new antimicrobial agents (Bektaş et al., 2007); (Başoğlu et al., 2013).
Enzyme Inhibition and Therapeutic Agents
A study on derivatives related to the compound showed significant enzyme inhibitory activity, indicating potential as therapeutic agents. Specifically, certain derivatives exhibited excellent inhibitory effects against acetyl- and butyrylcholinesterase, suggesting their utility in treating diseases like Alzheimer's (Hussain et al., 2017).
Imaging Agents for Parkinson's Disease
The synthesis of a related compound, HG-10-102-01, and its precursor for PET imaging of LRRK2 enzyme in Parkinson's disease, demonstrates the potential of such molecules in biomedical imaging. This application could help in the diagnosis and monitoring of neurodegenerative diseases (Wang et al., 2017).
Corrosion Inhibition
Compounds with similar structures have been investigated for their corrosion inhibition properties on mild steel in acidic media. Such studies suggest that derivatives of the compound could be effective in preventing corrosion, which is crucial for industrial applications, especially in acidic environments (Singaravelu et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of the compound (4-(2-Methoxyphenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone is the alpha1-adrenergic receptors (α1-AR). These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound this compound interacts with its primary target, the α1-ARs, by binding to them. This interaction results in changes in the receptor’s function, which can lead to various physiological effects .
Biochemical Pathways
The interaction of this compound with α1-ARs affects several biochemical pathways. These pathways are associated with numerous neurodegenerative and psychiatric conditions . The compound’s interaction with these receptors can influence the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the compound. The compound showed an acceptable pharmacokinetic profile in studies, making it a promising lead compound .
Result of Action
The molecular and cellular effects of this compound’s action include changes in receptor function and subsequent effects on the associated biochemical pathways. These changes can lead to various physiological effects, depending on the specific pathways affected .
Propiedades
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-27-17-5-3-2-4-16(17)21-8-10-22(11-9-21)20(24)18-6-7-19(29-18)30(25,26)23-12-14-28-15-13-23/h2-7H,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKBRQCZLXGBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(O3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2597683.png)



![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2597690.png)
![1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2597691.png)



![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2597697.png)

![4-[[1-(5-Chloropyridin-2-yl)piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2597702.png)
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2597703.png)